1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea
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Overview
Description
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chlorophenyl group and a methoxypyridazinyl group, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea depends on its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Lacks the methoxypyridazinyl group.
1-(3-Methoxyphenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea: Contains a methoxy group instead of a chlorine atom.
1-(3-Chlorophenyl)-3-[4-(pyridazin-3-yl)phenyl]urea: Lacks the methoxy group on the pyridazinyl ring.
Uniqueness
1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea is unique due to the presence of both the chlorophenyl and methoxypyridazinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets or improve its stability under certain conditions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-17-10-9-16(22-23-17)12-5-7-14(8-6-12)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQOWAJXSCFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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